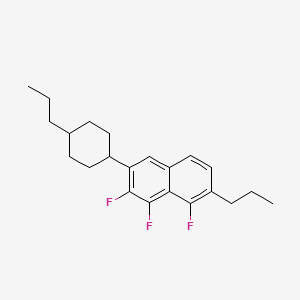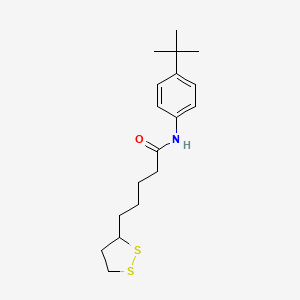
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide is an organic compound that features a tert-butylphenyl group and a dithiolan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide typically involves the following steps:
Formation of the tert-butylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the dithiolan ring: The dithiolan ring can be introduced through a reaction with a suitable dithiol compound under basic conditions.
Amidation reaction: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The tert-butylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or in drug delivery systems.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiolan ring can also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)butanamide: Similar structure but with a shorter carbon chain.
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)hexanamide: Similar structure but with a longer carbon chain.
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the tert-butylphenyl group can enhance its stability and lipophilicity, while the dithiolan ring can participate in redox reactions.
Propiedades
Número CAS |
920510-75-4 |
|---|---|
Fórmula molecular |
C18H27NOS2 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
N-(4-tert-butylphenyl)-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C18H27NOS2/c1-18(2,3)14-8-10-15(11-9-14)19-17(20)7-5-4-6-16-12-13-21-22-16/h8-11,16H,4-7,12-13H2,1-3H3,(H,19,20) |
Clave InChI |
CTONXXXDTCGUFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCCCC2CCSS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


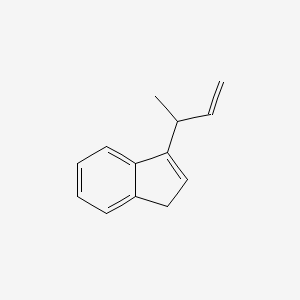
![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)
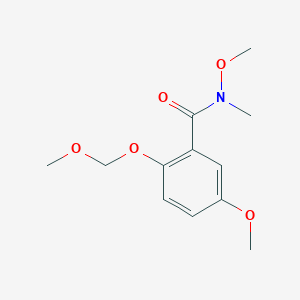
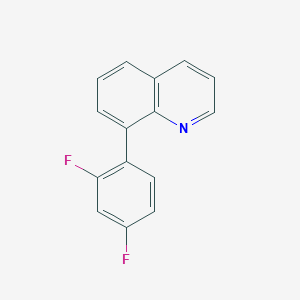

![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)

![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)

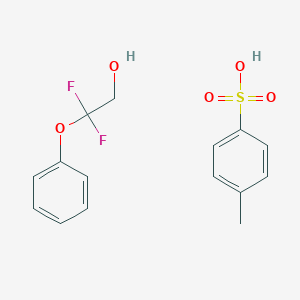

![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)
